molecular formula C25H25N3O6 B3702444 1-N,1-N,1-N-tris(4-methoxyphenyl)methanetricarboxamide

1-N,1-N,1-N-tris(4-methoxyphenyl)methanetricarboxamide

Cat. No.: B3702444
M. Wt: 463.5 g/mol
InChI Key: NLBPRKIFTHUKAN-UHFFFAOYSA-N
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Description

1-N,1-N,1-N-tris(4-methoxyphenyl)methanetricarboxamide is a complex organic compound characterized by the presence of three methoxyphenyl groups attached to a central methanetricarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N,1-N,1-N-tris(4-methoxyphenyl)methanetricarboxamide typically involves the reaction of 4-methoxybenzoyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction, crystallization, and purification techniques are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions: 1-N,1-N,1-N-tris(4-methoxyphenyl)methanetricarboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents in the presence of a catalyst.

Major Products:

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted methoxyphenyl derivatives.

Scientific Research Applications

1-N,1-N,1-N-tris(4-methoxyphenyl)methanetricarboxamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-N,1-N,1-N-tris(4-methoxyphenyl)methanetricarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

    Tris(4-methoxyphenyl)amine: Shares structural similarities but differs in functional groups.

    Tris(4-methoxyphenyl)phosphine: Similar in structure but contains a phosphine group instead of a carboxamide group.

    Tris(4-methoxyphenyl)methanol: Contains a hydroxyl group instead of a carboxamide group.

Uniqueness: 1-N,1-N,1-N-tris(4-methoxyphenyl)methanetricarboxamide is unique due to its specific combination of methoxyphenyl groups and a central methanetricarboxamide core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-N,1-N,1-N-tris(4-methoxyphenyl)methanetricarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6/c1-32-19-10-4-16(5-11-19)26-23(29)22(24(30)27-17-6-12-20(33-2)13-7-17)25(31)28-18-8-14-21(34-3)15-9-18/h4-15,22H,1-3H3,(H,26,29)(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBPRKIFTHUKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(C(=O)NC2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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